molecular formula C10H11BN2O3 B2756154 [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid CAS No. 2377609-48-6

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

Cat. No.: B2756154
CAS No.: 2377609-48-6
M. Wt: 218.02
InChI Key: HVNURJYWWWLPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a boronic acid derivative that features a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position and a phenyl ring at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The ethyl group can be introduced via alkylation reactions. The boronic acid group is usually introduced through a borylation reaction using boronic acid or boronate esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The oxadiazole ring can interact with various biological targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is unique due to the combination of the boronic acid group and the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is an organic compound with significant potential in medicinal chemistry and materials science. Its unique structure, which features a boronic acid moiety attached to a phenyl group substituted with a 5-ethyl-1,3,4-oxadiazole, contributes to its biological activity. This article reviews the synthesis, biological testing, and potential applications of this compound.

  • Molecular Formula : C10H11BN2O3
  • Molecular Weight : 218.02 g/mol
  • Structure : The compound contains a boronic acid functional group that is crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods including:

  • Boronic Acid Formation : Utilizing boron reagents in the presence of appropriate catalysts.
  • Oxadiazole Synthesis : Employing condensation reactions involving hydrazines and carboxylic acids.

In Vitro Testing

In vitro studies have demonstrated that this compound exhibits notable antiviral properties. It has been tested against several viruses including:

  • Influenza A
  • Coxsackie B4

Dose-response assays were conducted to determine the half-maximal inhibitory concentration (IC50) and selectivity index (SI). For instance, preliminary results indicated an IC50 in the low micromolar range for Coxsackie B4 virus.

VirusIC50 (µM)Selectivity Index
Influenza A5.0>20
Coxsackie B42.0>10

The mechanism by which this compound exerts its antiviral effects may involve:

  • Inhibition of viral replication.
  • Interference with viral entry into host cells.

Further studies are needed to elucidate the precise molecular targets involved.

Case Study 1: Antiviral Efficacy

A study published in 2024 evaluated the antiviral efficacy of this compound against influenza A in vitro. The compound was found to inhibit viral replication significantly at concentrations below 10 µM without exhibiting cytotoxicity up to 100 µM .

Case Study 2: Antimicrobial Activity

Research conducted on structurally similar oxadiazole compounds revealed that derivatives of this compound demonstrated promising antimicrobial activity against various bacterial strains. The findings suggested that modifications to the oxadiazole ring could enhance biological activity .

Applications

The potential applications of this compound extend beyond antiviral properties:

  • Materials Science : Incorporation into electrochromic devices for smart windows and displays.
  • Medicinal Chemistry : Development of novel therapeutics targeting viral infections or fibrotic diseases.

Properties

IUPAC Name

[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3/c1-2-9-12-13-10(16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNURJYWWWLPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NN=C(O2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.